molecular formula C13H10N4O5S B6497245 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946362-66-9

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer B6497245
CAS-Nummer: 946362-66-9
Molekulargewicht: 334.31 g/mol
InChI-Schlüssel: JXRAHYWLNYKBQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (MSOB) is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases. MSOB has shown promise in the treatment of cancer, inflammatory diseases, and neurological disorders. The synthesis of MSOB is relatively simple and can be easily achieved in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential therapeutic applications in a variety of diseases. Studies have shown that this compound has the potential to inhibit the growth of tumor cells and may have anti-inflammatory properties. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential to treat metabolic disorders, such as diabetes.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as oxazoline-based compounds, are known for their biological activities . They have applications mainly in pharmaceuticals, industrial, natural product chemistry, and polymers .

Mode of Action

It’s worth noting that compounds with similar structures, such as u0126, act by inhibiting the kinase activity of mek1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (erk1/2; also called map kinases p44 and p42) . ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis .

Biochemical Pathways

Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway . This pathway plays a critical role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Pharmacokinetics

It’s worth noting that compounds with similar structures, such as lc28-0126, have been studied for their pharmacokinetic properties . After multiple dosing, the plasma concentration of LC28-0126 showed a steep decrease after infusion, followed by slow elimination . The systemic exposure of LC28-0126 was increased proportionally to doses ranging from 3 to 30 mg .

Result of Action

Compounds with similar structures, such as u0126, have been shown to suppress autophagy and inhibit apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as u0126, can be influenced by factors such as the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .

Vorteile Und Einschränkungen Für Laborexperimente

The synthesis of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is relatively simple and can be easily achieved in a laboratory setting. This makes it an ideal compound for laboratory experiments. However, there are some limitations to consider. For example, the reaction requires the use of a base, such as triethylamine, which can be toxic if not handled properly. In addition, the reaction requires the use of a solvent, such as dichloromethane or ethanol, which can be flammable and hazardous.

Zukünftige Richtungen

The potential therapeutic applications of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide are still being explored. Future research could focus on the development of new and improved synthesis methods for this compound. In addition, further research could explore the biochemical and physiological effects of this compound in more detail. Further research could also focus on the development of novel therapeutic applications for this compound, such as the treatment of cancer and neurological disorders. Finally, further research could explore the potential of this compound as an inhibitor of acetylcholinesterase and its potential effects on the nervous system.

Synthesemethoden

4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can be synthesized using a two-step reaction. The first step involves the reaction of 4-methanesulfonyl-benzaldehyde and 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine to form the desired product. The second step involves the reaction of the product with a base, such as triethylamine, to form the final product. The reaction can be carried out in a solvent such as dichloromethane or ethanol. The reaction does not require the use of a catalyst and can be performed at room temperature.

Eigenschaften

IUPAC Name

4-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-8(3-5-9)11(18)15-13-17-16-12(21-13)10-6-7-14-22-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAHYWLNYKBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.